molecular formula C9H14N2O2 B2640998 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 194289-31-1

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2640998
CAS No.: 194289-31-1
M. Wt: 182.223
InChI Key: DZQUOPWLXUSFKX-UHFFFAOYSA-N
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Description

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H14N2O2. It is characterized by a pyrazole ring substituted with a tert-butyl group at the 5-position and a methyl group at the 1-position, along with a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole carboxylic acid . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield pyrazole-3-carboxylates, while reduction can produce pyrazole-3-methanol derivatives .

Scientific Research Applications

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid apart is its unique combination of substituents, which confer specific chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the carboxylic acid group provides a site for further functionalization .

Properties

IUPAC Name

5-tert-butyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(8(12)13)10-11(7)4/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQUOPWLXUSFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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